(2E)-1-(4-bromophenyl)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one
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Overview
Description
(E)-1-(4-BROMOPHENYL)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-BROMOPHENYL)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromoacetophenone and 1,5-dimethyl-1H-pyrazole-4-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced technologies might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-BROMOPHENYL)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as optical or electronic materials.
Mechanism of Action
The mechanism of action of (E)-1-(4-BROMOPHENYL)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(4-BROMOPHENYL)-3-(PHENYL)-2-PROPEN-1-ONE: A similar chalcone with a phenyl group instead of the pyrazole ring.
(E)-1-(4-CHLOROPHENYL)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE: A compound with a chlorine atom instead of bromine on the phenyl ring.
(E)-1-(4-BROMOPHENYL)-3-(2,4-DIMETHOXYPHENYL)-2-PROPEN-1-ONE: A chalcone with a dimethoxyphenyl group instead of the pyrazole ring.
Uniqueness
(E)-1-(4-BROMOPHENYL)-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is unique due to the presence of both the bromophenyl and dimethylpyrazole moieties, which may confer distinct chemical and biological properties compared to other chalcones
Properties
Molecular Formula |
C14H13BrN2O |
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Molecular Weight |
305.17 g/mol |
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-one |
InChI |
InChI=1S/C14H13BrN2O/c1-10-12(9-16-17(10)2)5-8-14(18)11-3-6-13(15)7-4-11/h3-9H,1-2H3/b8-5+ |
InChI Key |
FQGNOKKHCLOCHC-VMPITWQZSA-N |
Isomeric SMILES |
CC1=C(C=NN1C)/C=C/C(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
CC1=C(C=NN1C)C=CC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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